molecular formula C18H21NO11 B13849587 [(2R,3S,4S,5R,6S)-4,5-diacetyloxy-2-(hydroxymethyl)-6-(2-nitrophenoxy)oxan-3-yl] acetate

[(2R,3S,4S,5R,6S)-4,5-diacetyloxy-2-(hydroxymethyl)-6-(2-nitrophenoxy)oxan-3-yl] acetate

Cat. No.: B13849587
M. Wt: 427.4 g/mol
InChI Key: NXFUGQMYDWVNCD-DISONHOPSA-N
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Description

o-Nitrophenyl 2,3,4-Tri-O-acetyl-Beta-D-galactopyranoside: is a synthetic carbohydrate derivative used in various biochemical and chemical research applications. This compound is characterized by its nitrophenyl group attached to a galactopyranoside moiety, which is further acetylated at the 2, 3, and 4 positions. It is commonly used as a substrate in enzymatic assays and as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of o-Nitrophenyl 2,3,4-Tri-O-acetyl-Beta-D-galactopyranoside typically involves the following steps:

    Acetylation of Beta-D-galactopyranoside: The starting material, Beta-D-galactopyranoside, is acetylated using acetic anhydride in the presence of a catalyst such as pyridine. This reaction results in the formation of 2,3,4-Tri-O-acetyl-Beta-D-galactopyranoside.

    Introduction of the o-Nitrophenyl Group: The acetylated galactopyranoside is then reacted with o-nitrophenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form o-Nitrophenyl 2,3,4-Tri-O-acetyl-Beta-D-galactopyranoside.

Industrial Production Methods:

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated systems and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions:

    Hydrolysis: o-Nitrophenyl 2,3,4-Tri-O-acetyl-Beta-D-galactopyranoside can undergo hydrolysis in the presence of water or aqueous solutions, leading to the removal of acetyl groups and the formation of o-Nitrophenyl Beta-D-galactopyranoside.

    Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous acid/base solutions.

    Reduction: Hydrogen gas and palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed:

    Hydrolysis: o-Nitrophenyl Beta-D-galactopyranoside.

    Reduction: o-Aminophenyl 2,3,4-Tri-O-acetyl-Beta-D-galactopyranoside.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a substrate in enzymatic assays to study the activity of enzymes such as beta-galactosidase.
  • Employed as a building block in the synthesis of more complex carbohydrate derivatives.

Biology:

  • Utilized in the study of carbohydrate metabolism and enzyme kinetics.
  • Serves as a model compound in the investigation of glycosidase activity.

Medicine:

  • Potential applications in drug development, particularly in the design of enzyme inhibitors.
  • Used in diagnostic assays to detect enzyme deficiencies or abnormalities.

Industry:

  • Applied in the production of specialty chemicals and reagents for biochemical research.
  • Used in the development of novel materials with specific functional properties.

Mechanism of Action

The mechanism of action of o-Nitrophenyl 2,3,4-Tri-O-acetyl-Beta-D-galactopyranoside primarily involves its interaction with enzymes such as beta-galactosidase. The enzyme catalyzes the hydrolysis of the glycosidic bond, releasing o-nitrophenol and the corresponding galactopyranoside. The released o-nitrophenol can be quantitatively measured, providing insights into enzyme activity and kinetics.

Comparison with Similar Compounds

    o-Nitrophenyl Beta-D-galactopyranoside: Lacks the acetyl groups, making it more susceptible to enzymatic hydrolysis.

    p-Nitrophenyl Beta-D-galactopyranoside: Similar structure but with the nitro group in the para position, affecting its reactivity and interaction with enzymes.

    2,3,4-Tri-O-acetyl-Beta-D-galactopyranoside: Lacks the nitrophenyl group, used as an intermediate in the synthesis of other derivatives.

Uniqueness:

o-Nitrophenyl 2,3,4-Tri-O-acetyl-Beta-D-galactopyranoside is unique due to the presence of both the nitrophenyl and acetyl groups, which confer specific reactivity and stability. This combination makes it a valuable tool in biochemical research, particularly in the study of enzyme kinetics and carbohydrate metabolism.

Properties

Molecular Formula

C18H21NO11

Molecular Weight

427.4 g/mol

IUPAC Name

[(2R,3S,4S,5R,6S)-4,5-diacetyloxy-2-(hydroxymethyl)-6-(2-nitrophenoxy)oxan-3-yl] acetate

InChI

InChI=1S/C18H21NO11/c1-9(21)26-15-14(8-20)30-18(17(28-11(3)23)16(15)27-10(2)22)29-13-7-5-4-6-12(13)19(24)25/h4-7,14-18,20H,8H2,1-3H3/t14-,15+,16+,17-,18-/m1/s1

InChI Key

NXFUGQMYDWVNCD-DISONHOPSA-N

Isomeric SMILES

CC(=O)O[C@H]1[C@H](O[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC2=CC=CC=C2[N+](=O)[O-])CO

Canonical SMILES

CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC2=CC=CC=C2[N+](=O)[O-])CO

Origin of Product

United States

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